molecular formula C12H13BrN2O B8352946 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Cat. No.: B8352946
M. Wt: 281.15 g/mol
InChI Key: QMPRIRZEHUDENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

4-bromo-1-(oxan-2-yl)benzimidazole

InChI

InChI=1S/C12H13BrN2O/c13-9-4-3-5-10-12(9)14-8-15(10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2

InChI Key

QMPRIRZEHUDENQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2C=CC=C3Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 52 (1.30 g, 6.6 mmol) and 3,4-dihydro-2H-pyran (2.78 g, 33.0 mmol) in THF (15 mL) was added p-TsOH.H2O (0.11 g, 0.66 mmol). The mixture was stirred at 80° C. for 14 h, then the solvent was removed in vacuo. The residue was purified by SiO2 chromatography eluting with 10% petroleum ether/EtOAc to afford 1.3 g (70%) 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (54) as brown oil: MS (ESI) m/z=281.0 [M+1]+.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-benzo[d]imidazole (1.5 g, 7 mmol), TsOH.H2O (0.1 g, 0.7 mmol), and 3,4-dihydro-2H-pyran (2.9 g, 35 mmol) in THF (10 mL) was heated at reflux overnight. The reaction mixture was concentrated in vacuo. To the residue was added water and the mixture was extracted with EtOAc. The combined extracts were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by SiO2 chromatography using a petroleum ether/EtOAc gradient (10:1 to 3:1) to afford 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole as a gray solid (1.6 g, 75%). MS (ESI): m/z=281 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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